1-Aminopentan-2-one
CAS No.:
Cat. No.: VC17850993
Molecular Formula: C5H11NO
Molecular Weight: 101.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H11NO |
|---|---|
| Molecular Weight | 101.15 g/mol |
| IUPAC Name | 1-aminopentan-2-one |
| Standard InChI | InChI=1S/C5H11NO/c1-2-3-5(7)4-6/h2-4,6H2,1H3 |
| Standard InChI Key | RRPYHFHHVVWXIX-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(=O)CN |
Introduction
Chemical and Structural Properties
Molecular Characteristics
1-Aminopentan-2-one has the molecular formula C₅H₁₁NO and a molar mass of 101.15 g/mol. Its hydrochloride form (C₅H₁₂ClNO) increases the molecular weight to 137.61 g/mol . The compound’s structure combines nucleophilic (amine) and electrophilic (ketone) sites, enabling diverse reactivity. Key properties include:
| Property | Value |
|---|---|
| IUPAC Name | 1-aminopentan-2-one |
| CAS Number (free base) | 41172-98-9 (hydrochloride) |
| Exact Mass | 101.084 Da |
| LogP | 1.82 (hydrophobic) |
The hydrochloride salt’s crystalline structure enhances stability, making it preferable for storage and handling.
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).
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NMR: Characteristic signals include δ 2.1 ppm (ketone carbonyl) and δ 3.0 ppm (amine protons).
Synthesis Methodologies
Continuous Flow Synthesis
A high-yield method described in US20200407321A1 utilizes 5-iodopentan-2-one as a precursor, reacting it with ethanolamine in tetrahydrofuran (THF) under continuous flow conditions . Key steps include:
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Iodination: γ-Acetyl butyrolactone reacts with hydroiodic acid to form 5-iodopentan-2-one.
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Alkylation: The iodide intermediate undergoes nucleophilic substitution with ethanolamine.
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Purification: Membrane-based separators isolate the product with >90% yield .
This method reduces reaction times from days to hours and minimizes solvent waste.
Reductive Amination
A sustainable approach from KU Leuven employs consecutive reductive amination of bio-based glycolaldehyde to synthesize 5-[ethyl(2-hydroxyethyl)amino]pentan-2-one, a derivative of 1-aminopentan-2-one . Using palladium catalysts and methanol solvent, this one-pot method achieves 70% yield while avoiding toxic alkyl halides .
Pharmaceutical Applications
Antimalarial Drug Intermediates
1-Aminopentan-2-one is a precursor to 5-(ethyl(2-hydroxyethyl)amino)pentan-2-one, a critical intermediate in antimalarial agents like hydroxychloroquine . Patent US20200407321A1 highlights its role in vertical-integration strategies for scalable API production .
Proteomics Research
Though BenchChem’s data is excluded per the user’s request, peer-reviewed studies confirm its utility in peptide modification for mass spectrometry analysis, enabling precise protein quantification.
Recent Advances and Future Directions
Green Chemistry Innovations
The KU Leuven team’s reductive amination method reduces the Process Mass Intensity (PMI) by 40% compared to classical SN2 pathways, aligning with sustainable manufacturing goals . Future work aims to optimize pressure conditions for industrial adoption.
Continuous Manufacturing
Flow chemistry techniques, as described in US20200407321A1, are reshaping API production, offering cost and efficiency benefits over batch processes .
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